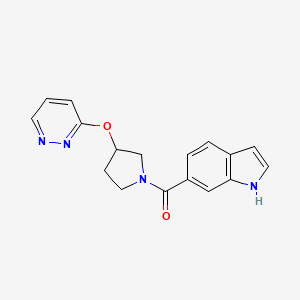
(1H-indol-6-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an indole with a suitable precursor. For example, the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole gave the corresponding butanoic acid . Cyclocondensation of this product with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide gave the pyridazinone derivatives .Molecular Structure Analysis
The structure of similar compounds has been confirmed by IR, 1 H-NMR, 13 C-NMR, and MS spectroscopic data . For instance, the 1 H NMR spectrum (500 MHz, CDCl 3; δ, ppm) of a related compound showed peaks at 0.90 (t, J 7.3 Hz, 9H, 3CH 3), 1.27 – 1.38 (m, 12H, 6CH 2), 1.52 – 1.72 (m, 6H, 3CH 2), 7.86 (d, J 5.5 Hz, 1H, arom H), 9.12 (d, J 5.5 Hz, 1H, arom H), 12.62 (s, 1H, pyrazolo NH) .Chemical Reactions Analysis
The reaction of the pyridazinone derivative with POCl 3 for 30 min gave the chloropyridazine derivative, which was used to prepare the corresponding carbohydrate hydrazone derivatives . When the reaction of the pyridazinone derivative with POCl 3 was carried out for 3 hr, an unexpected product was obtained .Physical and Chemical Properties Analysis
Indole is physically a crystalline colorless substance with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The compound has been studied for its unique chemical structure and properties. For example, a study on a similar compound, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, explored its molecular structure, revealing dihedral angles and bond lengths between central units and attached groups (Kloubert et al., 2012).
Anticancer Activity
- Some derivatives of indole, like (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone, have shown significant anticancer activity, particularly against human prostate cancer cell lines (Mullagiri et al., 2018).
Biological and Pharmacological Potential
- A multifaceted pigment derivative of indole, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, has demonstrated a variety of biological behaviors with potential applications in medicine, cosmetics, and more, indicating the diverse potential of indole derivatives (Ishani et al., 2021).
Molecular Modeling and Theoretical Studies
- Another study involved the theoretical investigation of a pyridylindolizine derivative, providing insights into molecular modeling, geometries, vibrational and electronic spectra, which can be crucial for understanding the compound's interactions and properties (Cojocaru et al., 2013).
Synthetic Applications
- The compound's derivatives are useful in synthesizing various heterocycles, as evidenced by a study on Pt-catalyzed cyclization/1,2-migration for the synthesis of indolizines, pyrrolones, and indolizinones (Smith et al., 2007).
Antimicrobial and Antioxidant Activities
- Research has also been conducted on organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, which showed potential antibacterial activities and could be potential drug candidates (Singh et al., 2016).
Mecanismo De Acción
Target of action
Pyridazines and pyridazinones have been shown to interact with a range of biological targets, including various enzymes and receptors . The specific targets of the compound would depend on its exact structure and functional groups.
Mode of action
These compounds typically exert their effects by binding to their target proteins, thereby modulating their activity . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Pyridazines and pyridazinones can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, pain sensation, blood pressure regulation, and more.
Result of action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses . The specific effects would depend on the compound’s targets and mode of action.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds . The specific influences would depend on the compound’s chemical properties and its biological context.
Propiedades
IUPAC Name |
1H-indol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(13-4-3-12-5-8-18-15(12)10-13)21-9-6-14(11-21)23-16-2-1-7-19-20-16/h1-5,7-8,10,14,18H,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSCDIRHRJWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
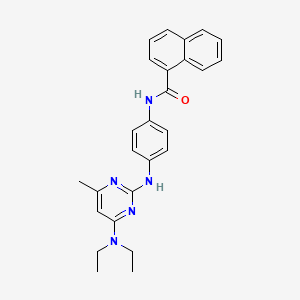

![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)
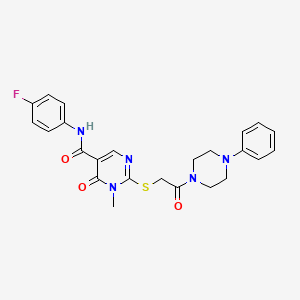
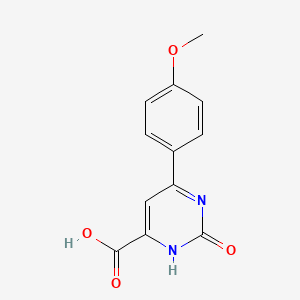
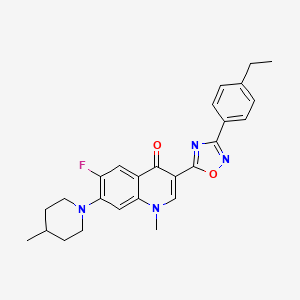
![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)

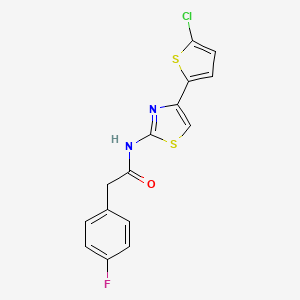
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)
